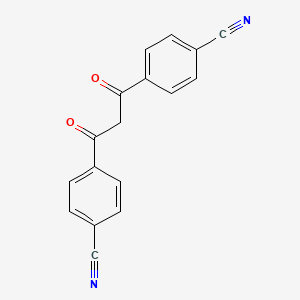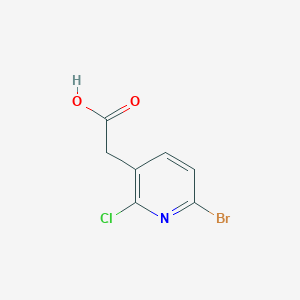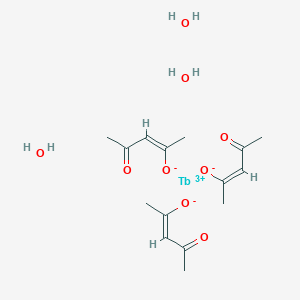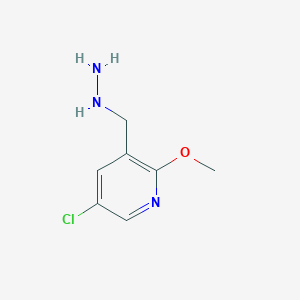
4-Bromo-3-iodo-5-nitropyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3-iodo-5-nitropyridin-2-amine is a heterocyclic organic compound with the molecular formula C5H3BrIN3O2. This compound is characterized by the presence of bromine, iodine, and nitro functional groups attached to a pyridine ring, making it a valuable intermediate in various chemical syntheses and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-iodo-5-nitropyridin-2-amine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the nitration of 2-aminopyridine to introduce the nitro group, followed by bromination and iodination steps. The reaction conditions often require the use of strong acids like sulfuric acid for nitration, and halogenating agents such as N-bromosuccinimide (NBS) and iodine monochloride for bromination and iodination, respectively.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogens (bromine and iodine). Common reagents include sodium azide or potassium thiocyanate.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Oxidation Reactions: Although less common, the amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMF (dimethylformamide) at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature.
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Major Products Formed:
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Conversion to 4-Bromo-3-iodo-5-aminopyridin-2-amine.
Oxidation: Formation of this compound.
Wissenschaftliche Forschungsanwendungen
4-Bromo-3-iodo-5-nitropyridin-2-amine is utilized in various fields of scientific research:
Chemistry: As a building block in the synthesis of more complex heterocyclic compounds.
Biology: Used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: Employed in the manufacture of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism by which 4-Bromo-3-iodo-5-nitropyridin-2-amine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of halogens and the nitro group can influence the compound’s binding affinity and specificity towards these targets, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-5-bromo-3-nitropyridine
- 4-Chloro-3-iodo-5-nitropyridin-2-amine
- 2-Bromo-5-iodo-3-nitropyridine
Comparison: 4-Bromo-3-iodo-5-nitropyridin-2-amine is unique due to the specific arrangement of bromine, iodine, and nitro groups on the pyridine ring. This unique structure imparts distinct reactivity and properties compared to its analogs. For instance, the presence of both bromine and iodine allows for selective functionalization, which can be advantageous in multi-step synthetic routes.
Eigenschaften
Molekularformel |
C5H3BrIN3O2 |
|---|---|
Molekulargewicht |
343.90 g/mol |
IUPAC-Name |
4-bromo-3-iodo-5-nitropyridin-2-amine |
InChI |
InChI=1S/C5H3BrIN3O2/c6-3-2(10(11)12)1-9-5(8)4(3)7/h1H,(H2,8,9) |
InChI-Schlüssel |
NYUMYIACJPKQRE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=N1)N)I)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2,2'-Bithiophene]-3-carbonitrile](/img/structure/B13131835.png)
![N,N-Diethyl-4-[(9H-fluoren-9-ylidene)methyl]aniline](/img/structure/B13131841.png)


![Benzyl 5,7-dichlorospiro[pyrano[4,3-d]pyrimidine-1,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13131860.png)






![6-(Methylthio)benzo[d]isoxazol-3-amine](/img/structure/B13131925.png)

